

Spectroscopic Profile of Tanghinin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tanghinin*

Cat. No.: B1259762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanghinin, a potent cardenolide glycoside isolated from the seeds of *Cerbera manghas*, has garnered significant interest within the scientific community for its notable cytotoxic activities.^[1] As a derivative of tanghinigenin, its complex molecular architecture necessitates a comprehensive spectroscopic analysis for unambiguous identification and further investigation into its therapeutic potential. This technical guide provides a detailed overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic data of **Tanghinin**, alongside generalized experimental protocols relevant to its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the determination of the molecular weight and elemental composition of natural products. High-resolution mass spectrometry (HRMS) has been effectively employed in the characterization of **Tanghinin**.

Table 1: Mass Spectrometry Data for **Tanghinin**

Ion	Observed m/z	Technique
$[M+H]^+$	591.3169 \pm 2ppm	UHPLC-HRMS
Molecular Formula	$C_{32}H_{46}O_{10}$	-
Monoisotopic Mass	590.30909766 Da	Calculated

Data sourced from Carlier et al. (2014) and PubChem CID 20055044.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Mass Spectrometry

A general procedure for the analysis of **Tanghinin** using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is outlined below.

- Sample Preparation: A methanolic extract of the plant material (e.g., seeds of Cerbera manghas) is prepared. The extract is then filtered and diluted to an appropriate concentration with methanol or a suitable solvent system.
- Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is programmed to ensure optimal separation of the cardiac glycosides present in the extract.
- Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired over a mass range of m/z 100-1000. The protonated molecule $[M+H]^+$ is observed for accurate mass measurement, allowing for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for **Tanghinin**, the following tables present predicted 1H and ^{13}C NMR chemical shifts. These predictions are based on the known chemical structure of **Tanghinin** and established chemical shift values for analogous cardiac glycosides and steroid systems.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for **Tanghinin**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-1' (Anomeric)	~ 4.5 - 5.0	d
H-3 (Aglycone)	~ 3.5 - 4.0	m
H-16 (Aglycone)	~ 2.0 - 2.5	m
H-17 (Aglycone)	~ 2.5 - 3.0	m
H-21 (Lactone)	~ 4.8 - 5.2	m
H-22 (Lactone)	~ 5.8 - 6.2	s
-OCH ₃ (Sugar)	~ 3.4 - 3.6	s
-OCOCH ₃ (Acetyl)	~ 2.0 - 2.2	s
CH ₃ (Steroid)	~ 0.8 - 1.5	s
Other Steroidal Protons	~ 1.0 - 2.5	m
Other Sugar Protons	~ 3.0 - 4.5	m

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for **Tanghinin**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Lactone)	~ 170 - 175
C=O (Acetyl)	~ 169 - 172
C-20 (Lactone)	~ 170 - 175
C-22 (Lactone)	~ 115 - 120
C-1' (Anomeric)	~ 95 - 105
C-3 (Aglycone)	~ 70 - 80
C-14 (Aglycone)	~ 80 - 90
-OCH ₃ (Sugar)	~ 55 - 60
-OCOCH ₃ (Acetyl)	~ 20 - 25
Steroidal Carbons	~ 10 - 60
Other Sugar Carbons	~ 60 - 80

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a cardiac glycoside like **Tanghinin**.

- Sample Preparation: Approximately 5-10 mg of purified **Tanghinin** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum.

- 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

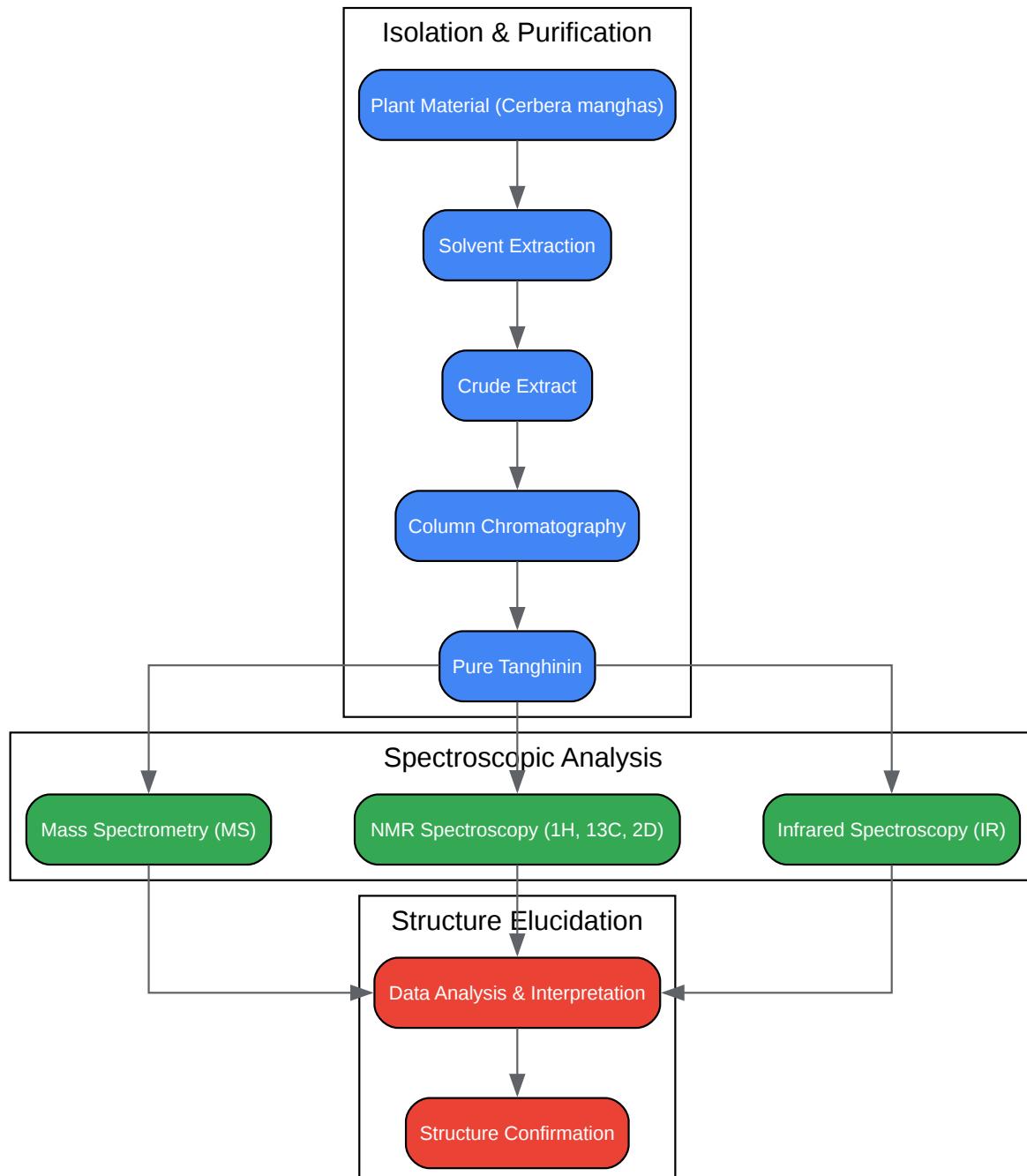
Infrared (IR) Spectroscopy

As with the NMR data, specific experimental IR data for **Tanghinin** is not readily available. The following table outlines the expected characteristic absorption bands based on the functional groups present in the **Tanghinin** molecule.

Table 4: Predicted IR Absorption Bands for **Tanghinin**

Wavenumber (cm ⁻¹)	Functional Group	Description of Vibration
~ 3400 (broad)	O-H	Stretching
~ 2930, 2850	C-H (alkane)	Stretching
~ 1740 (strong)	C=O (ester, lactone)	Stretching
~ 1640	C=C (lactone ring)	Stretching
~ 1240	C-O (ester)	Stretching
~ 1070	C-O (ether, alcohol)	Stretching

Experimental Protocol: IR Spectroscopy


A standard procedure for obtaining an FT-IR spectrum of a solid sample like **Tanghinin** is as follows:

- Sample Preparation: A small amount of the purified solid **Tanghinin** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

- Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm^{-1} . A background spectrum of the empty spectrometer or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product such as **Tanghinin**.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Tanghinin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tanghinin | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, nerifolin, tanghinin and deacetyl tanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Tanghinin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1259762#spectroscopic-data-of-tanghinin-nmr-ir-ms\]](https://www.benchchem.com/product/b1259762#spectroscopic-data-of-tanghinin-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

